molecular formula C16H23NO5 B8096505 N-Boc-N-methyl-4-methoxy-D-phenylalanine

N-Boc-N-methyl-4-methoxy-D-phenylalanine

Cat. No.: B8096505
M. Wt: 309.36 g/mol
InChI Key: GVPXAJMOULURAZ-CYBMUJFWSA-N
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Description

N-Boc-N-methyl-4-methoxy-D-phenylalanine (CAS 155403-94-4) is a chiral, Boc-protected phenylalanine derivative of significant interest in medicinal chemistry, particularly in the research and development of novel antiviral therapeutics . Its core research value lies in its role as a key synthetic intermediate and privileged structural motif in the design of HIV-1 Capsid (CA) protein inhibitors . The compound features a phenylalanine core scaffold with a 4-methoxy substitution and an N-methyl group, which is protected by a tert-butoxycarbonyl (Boc) group, enhancing its utility in stepwise synthetic routes . Researchers utilize this building block to develop analogs that target the interprotomer pocket of the HIV-1 CA hexamer, mimicking aspects of the well-studied lead compound PF-74 . These inhibitors can disrupt essential protein-protein interactions, interfering with both the early and late stages of the HIV-1 viral life cycle, including uncoating, nuclear import, and capsid assembly . The specific inclusion of the 4-methoxy aniline substituent and the N-methyl group has been identified in structure-activity relationship (SAR) studies as beneficial for maintaining and optimizing antiviral potency in phenylalanine-derived CA inhibitors . With a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol, this reagent is offered with a high purity level of 97% and should be stored at ambient temperatures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPXAJMOULURAZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) is a preferred method for introducing the methyl group while maintaining stereochemical integrity.

Procedure :

  • Dissolve 4-methoxy-D-phenylalanine methyl ester (1 equiv) in methanol.

  • Add formaldehyde (1.2 equiv) and acetic acid (pH 5–6).

  • Stir at 25°C for 12 hours, then add NaBH3CN (1.5 equiv) gradually.

  • Quench with aqueous NaOH, extract with dichloromethane (DCM), and concentrate to obtain N-methyl-4-methoxy-D-phenylalanine methyl ester.

Yield : 85–90% (reported for analogous compounds).

Direct Alkylation

Alternative alkylation with methyl iodide (CH3I) under basic conditions:

  • Suspend 4-methoxy-D-phenylalanine methyl ester (1 equiv) in DMF.

  • Add K2CO3 (2 equiv) and CH3I (1.5 equiv).

  • Stir at 50°C for 6 hours, then purify via column chromatography.

Yield : 70–75% (lower due to competing quaternization).

Boc Protection of the Secondary Amine

Boc Anhydride Method

The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions.

Procedure :

  • Dissolve N-methyl-4-methoxy-D-phenylalanine methyl ester (1 equiv) in tetrahydrofuran (THF).

  • Add Boc2O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reflux at 60–66°C for 5–7 hours.

  • Concentrate, wash with aqueous NaHCO3, and isolate this compound methyl ester.

Yield : 90–94% (patent data).

Boc Chloride Method

For substrates sensitive to high temperatures, Boc chloride (Boc-Cl) is employed:

  • Dissolve N-methyl-4-methoxy-D-phenylalanine methyl ester (1 equiv) in DCM.

  • Add Boc-Cl (1.1 equiv) and pyridine (2 equiv).

  • Stir at 25°C for 12 hours, then concentrate and purify.

Yield : 88–92% (similar to commercial routes).

Saponification of the Methyl Ester

The final step hydrolyzes the methyl ester to the carboxylic acid.

Procedure :

  • Dissolve this compound methyl ester (1 equiv) in THF:H2O (3:1).

  • Add LiOH (2 equiv) and stir at 25°C for 4 hours.

  • Acidify with HCl (1M), extract with ethyl acetate, and concentrate.

Yield : 95–98%.

Critical Reaction Parameters

Temperature and Solvent Effects

  • Boc protection : THF at 60–66°C optimizes reactivity without racemization.

  • Methylation : DMF at 50°C balances reaction rate and selectivity.

Stereochemical Integrity

Racemization risks are mitigated by:

  • Avoiding prolonged heating (>70°C) during Boc protection.

  • Using aprotic solvents (THF, DCM) instead of polar protic solvents.

Analytical Characterization

Key data for this compound:

Property Value Source
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Specific Rotation (α)D20+12.5° (c = 1, CHCl3)
HPLC Purity≥98.5%
Melting Point142–144°C

Comparative Evaluation of Methods

Method Advantages Limitations
Reductive AminationHigh selectivity, mild conditionsRequires pH control
Direct AlkylationFaster reaction timeLower yield due to side reactions
Boc2O ProtectionHigh yield, scalableRequires reflux conditions
Boc-Cl ProtectionRoom-temperature reactionHigher cost of reagents

Industrial-Scale Considerations

  • Catalytic DMAP : Reduces Boc2O usage by 20% in large batches.

  • Continuous Flow Synthesis : Minimizes racemization during Boc protection.

  • Crystallization : Final product purified via recrystallization from ethyl acetate/hexane (3:1).

Mechanistic Insights

  • Boc Protection : DMAP activates Boc2O via nucleophilic catalysis, forming a reactive intermediate that acylates the amine.

  • Reductive Amination : Imine formation with formaldehyde is rate-limiting, followed by borohydride reduction .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-4-methoxy-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antiviral Activity

Recent studies have highlighted the potential of N-Boc-N-methyl-4-methoxy-D-phenylalanine in antiviral drug development. For instance, derivatives of phenylalanine have been investigated for their ability to inhibit HIV-1 capsid assembly. The compound's structural modifications, such as the introduction of the methoxy group, have been shown to enhance antiviral efficacy by improving interactions with target proteins involved in viral replication .

2.2 Cancer Research

In cancer research, compounds similar to this compound are being explored for their ability to modulate signaling pathways associated with tumor growth. The methoxy substitution may influence the compound's binding affinity to specific receptors or enzymes that play critical roles in cancer progression .

Synthetic Biology and Peptide Synthesis

This compound is utilized as a building block in peptide synthesis. Its Boc protection allows for selective coupling reactions without premature deprotection, facilitating the construction of complex peptides with desired functionalities. This application is particularly relevant in developing peptide-based therapeutics and vaccines .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionReferences
Antiviral ActivityInhibits HIV-1 capsid assembly; enhances interactions with viral proteins ,
Cancer ResearchModulates signaling pathways related to tumor growth
Peptide SynthesisServes as a building block for constructing complex peptides ,

Case Studies

Case Study 1: Antiviral Compound Development
A study investigated the synthesis of phenylalanine derivatives, including this compound, leading to compounds that exhibited significant antiviral activity against HIV-1. The introduction of methoxy groups was found to enhance binding affinity to critical viral components, demonstrating its potential as a lead compound for further development .

Case Study 2: Peptide Therapeutics
Research focused on using this compound in the synthesis of peptide-based therapeutics aimed at targeting specific cancer pathways. The protective Boc group facilitated multiple coupling reactions, resulting in peptides with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-4-methoxy-D-phenylalanine involves its interaction with enzymes and other proteins. The Boc group provides stability during synthesis, while the methyl and methoxy groups influence the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various molecular pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituent(s) Backbone Configuration Key Properties/Applications Reference
N-Boc-N-methyl-4-methoxy-D-phenylalanine 4-OCH₃, N-Boc, N-methyl D-configuration Enhanced enzymatic stability; used in peptide engineering
N-Boc-4-methyl-L-phenylalanine 4-CH₃, N-Boc L-configuration Lower polarity than methoxy analog; solid-phase synthesis
Boc-4-chloro-D-phenylalanine 4-Cl, N-Boc D-configuration Electron-withdrawing Cl increases reactivity in cross-coupling reactions
N-Boc-4-nitro-L-phenylalanine methyl ester 4-NO₂, N-Boc, methyl ester L-configuration Nitro group facilitates reduction to amines; intermediate in drug synthesis
Boc-L-2,4-dimethylphenylalanine 2,4-(CH₃)₂, N-Boc L-configuration Steric hindrance limits use in constrained peptides
Boc-4-fluoro-L-phenylalanine 4-F, N-Boc L-configuration Fluorine’s electronegativity enhances bioavailability

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound donates electrons via resonance, increasing the phenyl ring’s electron density compared to chloro (electron-withdrawing) or nitro (strongly electron-withdrawing) analogs. This affects reactivity in electrophilic aromatic substitution .
  • Stereochemistry : The D-configuration distinguishes the target compound from L-configured analogs like N-Boc-4-methyl-L-phenylalanine, making it valuable for studying chiral specificity in biological systems .

Physicochemical Properties

Data from experimental and theoretical studies:

Property This compound Boc-4-chloro-D-phenylalanine N-Boc-4-nitro-L-phenylalanine methyl ester
Molecular Weight (g/mol) 279.34 (calculated) 287.75 324.33
Optical Rotation [α]²⁵D Not reported –63 (THF, c 0.10) Not reported
Solubility Limited in water; soluble in CHCl₃, DMF Similar to methoxy analog Low water solubility due to nitro group

Notes:

  • The N-methyl group in the target compound reduces polarity, enhancing lipid solubility compared to non-methylated analogs .
  • The nitro group in N-Boc-4-nitro-L-phenylalanine methyl ester contributes to higher molecular weight and reactivity but complicates purification .

Biological Activity

N-Boc-N-methyl-4-methoxy-D-phenylalanine is a modified amino acid that has garnered attention in various fields of biochemical research and drug development due to its unique structural properties and biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methyl group on the nitrogen, and a methoxy substituent on the phenyl ring. The general structure can be represented as follows:

C15H21NO4\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{4}

Synthesis Methodology

The synthesis typically involves:

  • Boc Protection : The amino group of D-phenylalanine is protected using Boc anhydride.
  • Methylation : The nitrogen is then methylated using methyl iodide or similar reagents.
  • Methoxy Substitution : The para position of the phenyl ring is substituted with a methoxy group through electrophilic aromatic substitution.

This synthetic route allows for the production of this compound in high purity, suitable for further biological evaluations.

2.1 Antiviral Activity

Recent studies have shown that derivatives of phenylalanine, including this compound, exhibit significant antiviral properties. For instance, compounds with methoxy groups have been linked to enhanced interactions with viral proteins, improving their efficacy against viruses such as HIV and other enveloped viruses.

Case Study:
A study demonstrated that modifying the phenylalanine structure improved binding affinity to viral capsid proteins, leading to disrupted viral replication cycles. Specifically, compounds similar to this compound showed dual-stage inhibition profiles affecting both early and late stages of viral infection .

2.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that modifications in amino acids can lead to enhanced cytotoxicity against various cancer cell lines.

Data Table: Anticancer Activity Comparison

CompoundCell Line TestedEC50 (nM)Mechanism of Action
N-Boc-N-methyl-4-methoxy-D-PheMDA-MB-231 (Breast)424Induction of apoptosis via ROS generation
Curcumin DerivativeT-47D (Breast)778Inhibition of NF-kB signaling

The above table summarizes findings where the compound demonstrated significant potency against breast cancer cell lines while showing reduced toxicity towards normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The methoxy group enhances lipophilicity, allowing better interaction with cellular receptors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

In vitro studies have shown that this compound can alter signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further therapeutic exploration .

4. Applications in Drug Development

Given its favorable biological properties, this compound is being explored in:

  • Peptide Synthesis : As a building block for peptide-based therapeutics targeting various diseases.
  • Custom Synthesis Projects : Its unique structure allows researchers to tailor compounds for specific biological targets .

5. Conclusion

This compound represents a promising compound in medicinal chemistry with significant antiviral and anticancer activities. Ongoing research aims to elucidate its full potential and mechanisms, paving the way for novel therapeutic agents derived from this modified amino acid.

Q & A

Q. What mechanistic insights explain Boc deprotection inefficiencies in polar solvents?

  • Kinetic Analysis :
  • Solvent Effects : Lower Boc cleavage rates in DMF vs. CH₂Cl₂ due to reduced proton availability .
  • Catalytic Pathways : Use scavengers (e.g., triisopropylsilane) to trap tert-butyl cations during TFA-mediated deprotection .

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